beta-(2-THIENYL)-DL-SERINE

Descripción

BenchChem offers high-quality beta-(2-THIENYL)-DL-SERINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-(2-THIENYL)-DL-SERINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9NO3S |

|---|---|

Peso molecular |

187.22 g/mol |

Nombre IUPAC |

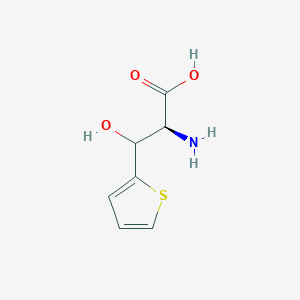

(2S)-2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6?/m0/s1 |

Clave InChI |

GNUCLSFLDHLOBV-ZBHICJROSA-N |

SMILES isomérico |

C1=CSC(=C1)C([C@@H](C(=O)O)N)O |

SMILES canónico |

C1=CSC(=C1)C(C(C(=O)O)N)O |

Origen del producto |

United States |

beta-(2-THIENYL)-DL-SERINE: A Technical Guide to Synthesis, Properties, and Applications

This is an in-depth technical guide on beta-(2-THIENYL)-DL-SERINE , structured for researchers and drug development professionals.

Executive Summary

beta-(2-Thienyl)-DL-serine (CAS: 32595-59-8) is a non-proteinogenic amino acid and a structural analogue of both Serine and Phenylserine . Characterized by the replacement of the phenyl ring in phenylserine with a thiophene moiety, this compound serves as a critical bioisostere in medicinal chemistry. Its unique electronic properties—specifically the electron-rich nature of the thiophene ring and its steric similarity to benzene—make it an invaluable tool for probing receptor binding sites, enhancing peptide stability, and developing novel antibiotics.

This guide details the physicochemical identity, a validated chemo-enzymatic synthesis protocol, and the pharmacological rationale for its inclusion in modern drug design.

Chemical Identity & Physicochemical Properties

The compound exists as a zwitterion at physiological pH, possessing two chiral centers at the

Nomenclature & Identification

| Property | Data |

| IUPAC Name | (2RS,3RS)-2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid |

| Common Name | beta-(2-Thienyl)-DL-serine; Thienylserine |

| CAS Number | 32595-59-8 |

| Molecular Formula | C |

| Molecular Weight | 187.22 g/mol |

| SMILES | OC(C1=CC=CS1)C(N)C(O)=O |

| Stereochemistry | Contains 2 chiral centers (C2, C3).[1] "DL" implies a racemate (mixture of threo and erythro forms). |

Physicochemical Characteristics

| Parameter | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (pH dependent), dilute acid/base; sparingly soluble in ethanol. |

| Melting Point | 181–185 °C (dec.) |

| pKa Values | |

| Stability | Stable under standard conditions. Sensitive to strong oxidizers (thiophene ring oxidation). |

Synthesis & Production Protocols

The synthesis of beta-(2-Thienyl)-DL-serine follows the classic Aldol Condensation route used for

Validated Synthesis Protocol: The Glycine-Aldol Route

Principle: The

Reagents:

-

Glycine (1.0 eq): The amino acid backbone source.

-

Thiophene-2-carboxaldehyde (1.2 eq): The electrophile providing the side chain.

-

Potassium Hydroxide (KOH) (2.5 eq): Strong base to generate the glycine enolate equivalent.

-

Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Methodology:

-

Enolate Formation:

-

Dissolve Glycine (7.5 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in 50 mL of water.

-

Mechanistic Insight: The high pH deprotonates the ammonium group and the carboxylic acid, and subsequently the

-proton, creating a nucleophilic species.

-

-

Condensation:

-

Add Thiophene-2-carboxaldehyde (13.5 g, 0.12 mol) dissolved in 30 mL of Ethanol dropwise over 30 minutes.

-

Maintain temperature at 20–25°C . Stir vigorously for 12–18 hours.

-

Observation: The solution may darken slightly due to the thiophene aldehyde; this is normal.

-

-

Work-up & Precipitation:

-

Acidify the reaction mixture carefully with concentrated HCl to pH 5.0–6.0 (the isoelectric point).

-

Cool the solution to 4°C for 4 hours. The product will precipitate as a crude solid.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallization: Dissolve in minimum hot water (80°C), treat with activated charcoal to remove color, filter, and cool to crystallize.

-

Wash crystals with cold ethanol/ether (1:1).

-

Dry under vacuum at 50°C.

-

Enzymatic Resolution (Optional)

To obtain the biologically active L-isomer , an enzymatic resolution step is required post-synthesis.

-

Enzyme: Acylase I (from Aspergillus or Porcine Kidney).

-

Substrate: N-Acetyl-beta-(2-thienyl)-DL-serine.

-

Process: The enzyme selectively hydrolyzes the L-isomer's acetyl group, leaving the D-isomer acetylated. Separation is achieved via ion-exchange chromatography.

Biological & Pharmacological Applications

Bioisosterism in Drug Design

Beta-(2-Thienyl)-serine is a phenylserine mimic . The thiophene ring is sterically similar to a benzene ring but possesses distinct electronic properties:

-

Electron Density: Thiophene is more electron-rich than benzene, potentially strengthening

- -

Lipophilicity: Thiophene is slightly more lipophilic, altering the ADME (Absorption, Distribution, Metabolism, Excretion) profile of peptides containing this residue.

Peptide Synthesis & Peptidomimetics

Incorporation of beta-(2-Thienyl)-serine into bioactive peptides is used to:

-

Restrict Conformational Freedom: The bulky

-substituent limits the rotation of the peptide backbone ( -

Enhance Proteolytic Stability: Non-proteinogenic amino acids are poorly recognized by endogenous proteases (e.g., trypsin, chymotrypsin), extending the half-life of peptide drugs.

-

Target Specificity: Used in analogs of Bradykinin and Enkephalins to improve receptor subtype selectivity.

Antibiotic Precursors

The structural core of beta-(2-Thienyl)-serine is analogous to the side chain of Chloramphenicol and Thiamphenicol .

-

Mechanism:[2][3] These antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

-

Application: Thienylserine derivatives are synthesized to create novel antibiotic candidates that may overcome resistance mechanisms affecting traditional phenyl-based antibiotics.

Visualizations

Synthesis Pathway (Graphviz)

Figure 1: Chemo-enzymatic synthesis pathway for beta-(2-Thienyl)-DL-serine via Aldol Condensation.

Mechanism of Bioisosterism

Figure 2: Pharmacological rationale for replacing Phenylserine with Thienylserine in drug design.

References

-

Synthesis of Thiophene-2-carboxaldehyde (Precursor)

- Title: Synthesis of thiophene 2-carbaldehyde via ring-opening/annul

- Source: ResearchG

-

URL:[Link]

-

General Aldol Synthesis of Beta-Hydroxy Amino Acids

- Chemical Identity & Properties: Title: DL-beta-(2-Thienyl)-serine Product Information. Source: Santa Cruz Biotechnology (SCBT)

-

Biological Applications (Vasopressin Analogs)

-

Thiophene Derivatives in Medicinal Chemistry

- Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu

- Source: NIH / PMC

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and some pharmacological properties of (3-beta-(2-thienyl)-L-alanine)-8-lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 4. Thiocoumarins: From the Synthesis to the Biological Applications [mdpi.com]

- 5. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Synthesis of β-(2-Thienyl)-DL-serine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for β-(2-thienyl)-DL-serine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The synthesis leverages the classical Erlenmeyer-Plöchl reaction to construct the core amino acid scaffold, followed by a reduction and hydrolysis sequence. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to successfully replicate and adapt this synthesis.

Introduction: The Significance of β-(2-Thienyl)-DL-serine

β-(2-Thienyl)-DL-serine is a synthetic amino acid analog where the methyl group of alanine is replaced by a 2-thienyl group, and a hydroxyl group is introduced at the β-position. This structural modification imparts unique physicochemical properties, making it a valuable building block in the design of novel therapeutic agents. The thiophene moiety, a well-known bioisostere for the phenyl group, can modulate a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile. As such, β-(2-thienyl)-DL-serine serves as a crucial starting material for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. Its applications are being explored in areas such as neurological disorders and the development of environmentally friendly pesticides[1].

This guide focuses on a reliable and adaptable chemical synthesis route, providing the necessary detail for its practical implementation in a laboratory setting.

Retrosynthetic Analysis and Pathway Rationale

The chosen synthetic strategy for β-(2-thienyl)-DL-serine is a multi-step process rooted in fundamental organic reactions. A retrosynthetic analysis reveals a logical and experimentally feasible approach:

Caption: Retrosynthetic pathway for β-(2-Thienyl)-DL-serine.

The core of this synthesis is the Erlenmeyer-Plöchl reaction , a powerful method for the preparation of α,β-unsaturated N-acylamino acids from N-acylglycines and aldehydes[2][3]. This reaction proceeds via an azlactone (or oxazolone) intermediate. The choice of N-acetylglycine as the glycine source is strategic; the acetyl group serves as a protecting group for the amine and actively participates in the cyclization to the azlactone.

The subsequent steps involve the hydrolysis of the azlactone to the corresponding α,β-dehydroamino acid, followed by the reduction of the carbon-carbon double bond and concomitant or subsequent hydrolysis of the N-acetyl group to yield the final product. This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

Key Synthetic Steps and Mechanistic Insights

The overall synthesis can be broken down into four key stages:

-

Azlactone Formation: The Erlenmeyer-Plöchl condensation of 2-thiophenecarboxaldehyde and N-acetylglycine.

-

Azlactone Hydrolysis: Ring-opening of the azlactone to yield α-acetamido-β-(2-thienyl)acrylic acid.

-

Reduction: Conversion of the α,β-dehydroamino acid to N-acetyl-β-(2-thienyl)-DL-serine.

-

Deprotection: Hydrolysis of the N-acetyl group to afford the final product, β-(2-thienyl)-DL-serine.

Step 1: Synthesis of 4-(2-Thienylmethylene)-2-methyloxazol-5(4H)-one (Azlactone)

This step involves the condensation of 2-thiophenecarboxaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate. The reaction proceeds through several key mechanistic steps:

-

Formation of the Oxazolone: N-acetylglycine is first cyclized by acetic anhydride to form 2-methyl-5-oxazolone.

-

Enolate Formation: The base (acetate) deprotonates the active methylene group of the oxazolone, generating an enolate.

-

Aldol-type Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde.

-

Dehydration: The resulting aldol-type adduct readily undergoes dehydration to yield the stable, conjugated azlactone product.

Caption: Workflow for the Erlenmeyer-Plöchl azlactone synthesis.

Step 2: Hydrolysis of the Azlactone

The synthesized azlactone is then hydrolyzed to the corresponding α,β-dehydroamino acid. This is typically achieved by treatment with a mild base, such as sodium carbonate or sodium hydroxide, followed by acidification. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl group of the azlactone ring, leading to ring opening.

Step 3: Reduction of α-Acetamido-β-(2-thienyl)acrylic acid

This is a critical step that introduces the hydroxyl group and the second stereocenter. A common and effective method for this transformation is reduction with a metal amalgam, such as sodium amalgam (Na/Hg), in an aqueous solution. This method generally produces a mixture of threo and erythro diastereomers. The DL-form is obtained as the reaction is not stereoselective.

Alternatively, catalytic hydrogenation can be employed. The choice of catalyst and conditions can influence the diastereoselectivity of the reduction.

Step 4: Hydrolysis of the N-Acetyl Group

The final step is the removal of the N-acetyl protecting group to yield β-(2-thienyl)-DL-serine. This is typically accomplished by acid-catalyzed hydrolysis, for example, by refluxing in aqueous hydrochloric acid.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Purity | Supplier (Example) |

| N-Acetylglycine | ≥99% | Sigma-Aldrich |

| 2-Thiophenecarboxaldehyde | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | ≥99% | Sigma-Aldrich |

| Anhydrous Sodium Acetate | ≥99% | Sigma-Aldrich |

| Sodium Carbonate | ≥99.5% | Fisher Scientific |

| Sodium Amalgam | 3-5% Na | Strem Chemicals |

| Hydrochloric Acid | 37% | VWR |

| Ethanol | 95% | Decon Labs |

| Diethyl Ether | ACS Grade | Fisher Scientific |

Protocol for N-Acetylglycine Synthesis

While commercially available, N-acetylglycine can be readily prepared in the laboratory.

-

In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of water with vigorous stirring.

-

Once the glycine is nearly dissolved, add 215 g (2 moles) of 95% acetic anhydride in one portion.

-

Continue vigorous stirring for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.

-

Cool the mixture in an ice bath and then place it in a refrigerator overnight to complete crystallization.

-

Collect the precipitate by suction filtration on a Büchner funnel, wash with ice-cold water, and dry at 100-110°C. The expected yield is 75-85 g.[4]

Protocol for the Synthesis of 4-(2-Thienylmethylene)-2-methyloxazol-5(4H)-one

-

In a round-bottom flask, combine N-acetylglycine (1 equivalent), 2-thiophenecarboxaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the mixture with stirring at 100°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly add ethanol to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and then with water to remove any unreacted starting materials and sodium acetate.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure azlactone.

Protocol for the Synthesis of α-Acetamido-β-(2-thienyl)acrylic acid

-

Suspend the 4-(2-thienylmethylene)-2-methyloxazol-5(4H)-one in a 10% aqueous solution of sodium carbonate.

-

Heat the mixture at 60-70°C with stirring until the solid has dissolved and the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The α-acetamido-β-(2-thienyl)acrylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for the Synthesis of N-Acetyl-β-(2-thienyl)-DL-serine

-

Dissolve the α-acetamido-β-(2-thienyl)acrylic acid in a suitable solvent system, such as aqueous ethanol.

-

Cool the solution in an ice bath and slowly add sodium amalgam (approximately 4-5 equivalents of sodium) in portions with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

-

Carefully quench any remaining sodium amalgam with a small amount of ethanol.

-

Filter the reaction mixture to remove the mercury.

-

Acidify the filtrate with hydrochloric acid to precipitate the N-acetyl-β-(2-thienyl)-DL-serine.

-

Collect the product by filtration, wash with cold water, and dry.

Protocol for the Synthesis of β-(2-Thienyl)-DL-serine

-

Reflux the N-acetyl-β-(2-thienyl)-DL-serine in 6 M hydrochloric acid for 4-6 hours.

-

Cool the solution and neutralize with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 6-7.

-

The β-(2-thienyl)-DL-serine will precipitate.

-

Collect the solid by filtration, wash with cold water, and then with ethanol.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure β-(2-thienyl)-DL-serine.

Characterization of β-(2-Thienyl)-DL-serine

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 181 - 185 °C[1] |

Spectroscopic Data (Expected):

-

¹H NMR (D₂O): The spectrum would be expected to show characteristic signals for the protons on the thiophene ring (in the aromatic region), as well as signals for the α- and β-protons of the serine backbone. The chemical shifts will be dependent on the pH of the solution.

-

¹³C NMR (D₂O): The spectrum should show signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the α- and β-carbons of the serine backbone.

-

FT-IR (KBr): The spectrum will likely show characteristic absorption bands for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the amine group (primary amine stretches), the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch), and the C-S and C-H bonds of the thiophene ring.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.03.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of β-(2-thienyl)-DL-serine. The use of the Erlenmeyer-Plöchl reaction offers a classic yet effective approach to constructing the key α,β-dehydroamino acid intermediate. While this guide focuses on the synthesis of the DL-racemic mixture, future work could explore stereoselective reduction methods to access the individual D- and L-enantiomers, which would be of significant value for pharmacological studies and chiral drug synthesis. Furthermore, optimization of reaction conditions, particularly in the reduction step, could lead to improved diastereoselectivity. This foundational synthesis opens the door for the development of a wide array of novel molecules with potential therapeutic applications.

References

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

-

Name Reactions in Organic Synthesis. Erlenmeyer-Plochl Azloactone Synthesis. [Link]

-

Conway, P. A., Devine, K., & Paradisi, F. A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository. [Link]

- Google Patents.

-

Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. [Link]

-

Organic Syntheses. Acetylglycine. [Link]

-

Organic Syntheses. dl-SERINE. [Link]

-

Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

-

PubChem. DL-Serine. [Link]

-

Wiley Online Library. Investigation of β‐Substitution Activity of O‐Acetylserine Sulfhydrolase from Citrullus vulgaris. [Link]

-

ResearchGate. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. [Link]

-

MDPI. β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. [Link]

-

MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]

-

ResearchGate. 13 C NMR spectra of two phases in loaded K-DL-serine system. [Link]

-

Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. [Link]

- Google Patents. Preparation method of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid. CN116751167A.

-

ResearchGate. 4-[(2-Hydroxybenzylidene)amino]-5-(2-thienylmethyl)-2H-1,2,4-triazol-3(4H)-one. [Link]

-

National Center for Biotechnology Information. Biochemistry, Amino Acid Synthesis and Degradation. [Link]

-

National Center for Biotechnology Information. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. [Link]

-

PubMed. Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects. [Link]

-

Royal Society of Chemistry Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

National Center for Biotechnology Information. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. [Link]

-

MDPI. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. [Link]

-

National Center for Biotechnology Information. Studies on glucosaminidase. 2. Substrates for N-acetyl-β-glucosaminidase. [Link]

Sources

beta-(2-THIENYL)-DL-SERINE discovery and history

Technical Guide: -(2-Thienyl)-DL-Serine — Discovery, Synthesis, and Biological Application

Executive Summary

-(2-Thienyl)-DL-SerinephenylserinechloramphenicolThis guide outlines the molecule's historical emergence during the "Golden Age" of antimetabolite research, its dual-route synthesis (chemical vs. biocatalytic), and its utility as a substrate/inhibitor for specific bacterial dehydrogenases and peptide synthetases.

| Compound Class | |

| CAS Number | 32595-59-8 (DL-form) |

| Molecular Formula | C |

| Key Application | NRPS probe, D-Threonine Dehydrogenase substrate, Chiral intermediate |

Chemical Identity & Stereochemistry

Unlike canonical amino acids,

-

Structure: 2-amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid.

-

Analogy: It is the thiophene isostere of phenylserine (DOPS).

-

Key Feature: The thiophene ring acts as a bioisostere for the benzene ring but introduces different electronic properties and steric bulk, altering enzyme binding affinity.

Discovery and Historical Context

The discovery of

The Antimetabolite Era (1940s–1950s)

Following the discovery that

-

The Precursor: Phenylserine was already known as a metabolic probe.

-

The Innovation: Synthetic chemists applied the principle of "thiophene-benzene isosterism" (concept popularized by Erlenmeyer) to phenylserine.

-

First Major Application (1960s): The molecule gained prominence not as a clinical drug, but as a tool to dissect bacterial protein synthesis. Specifically, it was used to distinguish ribosomal protein synthesis from non-ribosomal peptide synthesis (NRPS) .

The Tyrocidine Breakthrough (1969)

A pivotal moment in the history of this molecule was its use in studying Tyrocidine , a cyclic peptide antibiotic produced by Bacillus brevis.

-

Observation: Researchers found that

-(2-thienyl)serine inhibited the formation of Tyrocidine. -

Mechanism: It acted as a competitive inhibitor for the activation of specific amino acids in the NRPS machinery, proving that antibiotic polypeptide synthesis occurred via a mechanism distinct from ribosomal translation.

Synthesis Methodologies

Two primary routes exist for the production of

Chemical Synthesis: The Glycine-Aldol Route

This is the historical standard for generating the racemic DL-mixture. It relies on the condensation of a glycine equivalent with thiophene-2-carboxaldehyde.

Protocol 1: Copper(II)-Catalyzed Aldol Condensation

-

Principle: Glycine is activated as a copper complex, facilitating nucleophilic attack on the aldehyde.

-

Reagents: Glycine, Thiophene-2-carboxaldehyde, CuSO

, NaOH. -

Steps:

-

Complex Formation: Dissolve Glycine (1 eq) and CuSO

(0.5 eq) in water. Add NaOH (2 eq) to form the reactive copper-glycinate complex (deep blue). -

Condensation: Add Thiophene-2-carboxaldehyde (1.2 eq) dropwise at 15–20°C.

-

Reaction: Stir vigorously for 2–4 hours. The basic conditions promote the aldol addition to the

-carbon. -

Decomplexation: Acidify with HCl or treat with H

S/thioacetamide to precipitate copper sulfide (CuS). -

Isolation: Filter CuS. The filtrate contains the amino acid. Neutralize to isoelectric point (pH ~6.0) to crystallize the crude product.

-

Purification: Recrystallize from water/ethanol to separate threo and erythro isomers (solubility differences often favor threo isolation).

-

Biocatalytic Synthesis: Transaldolase Route

Modern "Green Chemistry" utilizes promiscuous enzymes to achieve stereoselectivity.

-

Mechanism: Reversible retro-aldol cleavage of L-threonine generates a glycine-enzyme intermediate, which then attacks thiophene-2-carboxaldehyde.

-

Advantage: High diastereoselectivity (often >90% syn or anti depending on the specific enzyme variant).

Visualization of Synthesis Pathways

Figure 1: Comparison of Chemical (Solid lines) and Biocatalytic (Dashed lines) synthesis routes.

Biological Activity & Mechanism of Action

Enzymatic Substrate Specificity

| Enzyme | Source Organism | Activity on Thienylserine | Insight |

| D-Threonine Dehydrogenase | Pseudomonas cruciviae | Substrate | Oxidizes the 3-OH group; tolerates the bulky thiophene ring. |

| D-Phenylserine Dehydrogenase | Pseudomonas syringae | No Activity | High specificity; the enzyme requires the phenyl ring geometry and rejects the thiophene isostere. |

| Tyrocidine Synthetase | Bacillus brevis | Inhibitor | Competes with natural amino acids during adenylation/activation steps in NRPS. |

Antibiotic Potentiation & NRPS Inhibition

The molecule is not a strong antibiotic on its own but acts as a false substrate in peptide synthesis.

-

Mechanism: In Non-Ribosomal Peptide Synthesis (NRPS), domains select specific amino acids.

-(2-Thienyl)serine mimics the natural substrate (likely Phenylalanine or Tyrosine precursors). -

Outcome: It binds to the adenylation domain (A-domain), preventing the activation of the correct amino acid, or is incorporated into a "dead-end" peptide that cannot fold or function correctly.

Mechanism Diagram: Competitive Inhibition

Figure 2: Competitive inhibition mechanism in Non-Ribosomal Peptide Synthesis (NRPS).

Experimental Protocols

Protocol A: Spectrophotometric Assay for D-Threonine Dehydrogenase Activity

Objective: To verify the presence of

-

Buffer Prep: Prepare 100 mM Glycine-NaOH buffer (pH 10.5).

-

Substrate Solution: Dissolve

-(2-thienyl)-DL-serine to a concentration of 20 mM in water. -

Cofactor: Prepare 10 mM NADP+.

-

Reaction Mix (1.0 mL):

-

0.6 mL Buffer

-

0.1 mL Substrate Solution (Final: 2 mM)

-

0.1 mL NADP+ (Final: 1 mM)

-

0.1 mL Enzyme Extract

-

0.1 mL dH

O

-

-

Measurement: Monitor Absorbance at 340 nm at 25°C.

-

Control: Run a blank without substrate to account for background NADP+ reduction.

References

-

D-Threonine Dehydrogenase Characterization: Misono, H., et al. (1993).[3] NADP+-Dependent D-Threonine Dehydrogenase from Pseudomonas cruciviae IFO 12047. Applied and Environmental Microbiology.

-

Tyrocidine Biosynthesis Inhibition: Mach, B., Reich, E., & Tatum, E. L. (1963). Separation of the Biosynthesis of the Antibiotic Polypeptide Tyrocidine from Protein Biosynthesis. Proceedings of the National Academy of Sciences (PNAS).

-

Biocatalytic Synthesis (ObiH): Doyon, T. J., et al. (2021).[1] Scalable and Selective

-Hydroxy-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Chemical Structure & Properties: PubChem Compound Summary for CID 44123331

-2-thienyl-D,L-Alanine (and related serine analogs).

Preliminary Biological Screening of beta-(2-THIENYL)-DL-SERINE: A Technical Guide

Topic: Preliminary Biological Screening of beta-(2-THIENYL)-DL-SERINE Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

beta-(2-THIENYL)-DL-SERINE (also known as 3-(2-thienyl)-DL-serine or DL-Ser(2-Thi)-OH) is a non-proteinogenic amino acid and a structural isostere of phenylserine. By replacing the phenyl ring with a thiophene moiety, this compound introduces unique electronic and steric properties that make it a high-value candidate for peptidomimetic engineering, antibiotic development, and neuropharmacological research.

This guide provides a rigorous technical framework for the preliminary biological screening of this compound. Unlike standard amino acids, beta-(2-thienyl)-DL-serine exhibits dual behavior: it can act as a competitive antimetabolite in bacterial systems and a potential modulator of NMDA receptors in mammalian systems (specifically the D-isomer).

Core Screening Objectives:

-

Antimicrobial Efficacy: Determine Minimum Inhibitory Concentration (MIC) and mechanism of antagonism (metabolic competition).

-

Enzymatic Interaction: Evaluate susceptibility to D-Amino Acid Oxidase (DAAO) and potential as a substrate for Serine Hydroxymethyltransferase (SHMT).

-

Cytotoxicity: Establish the therapeutic window via mammalian cell viability assays.

Part 1: Chemical Context & Screening Rationale[1]

Before initiating biological assays, the researcher must understand the Structure-Activity Relationship (SAR) driving the screening logic.

-

Bioisosterism: The thiophene ring is bioisosteric to benzene but more electron-rich and slightly smaller. This allows beta-(2-thienyl)-DL-serine to mimic Phenylalanine or Phenylserine in enzyme active sites while potentially altering catalytic turnover.

-

Stereochemistry: As a racemic mixture (DL), the screening must account for the differential activity of the L-isomer (likely incorporated into proteins/peptides) and the D-isomer (likely acting as a neuromodulator or enzyme inhibitor).

-

Solubility Profile: Zwitterionic character requires specific buffering for in vitro assays (Soluble in water/acid; less soluble in organic solvents).

Structural Comparison & Logic

| Feature | L-Serine | L-Phenylserine | beta-(2-Thienyl)-DL-serine | Screening Implication |

| Side Chain | -OH | Phenyl + -OH | Thienyl + -OH | Test for hydrophobicity-driven binding. |

| Electronic | Polar | Aromatic/Hydrophobic | Aromatic/Electron-rich | Potential for altered pi-stacking in receptors. |

| Metabolism | Glycolysis/One-carbon | Transamination | Unknown/Competition | Test for metabolic antagonism. |

Part 2: Antimicrobial Screening (Antimetabolite Potential)

Hypothesis: beta-(2-thienyl)-DL-serine acts as an antimetabolite, inhibiting bacterial growth by competing with natural amino acids (Serine or Phenylalanine) during protein synthesis or cell wall construction.

Protocol 1.0: Competitive Antimetabolite Assay (Minimal vs. Rich Media)

Standard MIC assays in Mueller-Hinton broth often mask antimetabolite activity due to the abundance of natural amino acids. This protocol validates the specific metabolic blockade.

Materials:

-

Organisms: E. coli (K12 derivative), S. aureus (ATCC 25923).

-

Media A: M9 Minimal Media (Glucose as sole carbon source).

-

Media B: Mueller-Hinton Broth (Rich media).

-

Reagents: beta-(2-thienyl)-DL-serine (Test), L-Phenylalanine (Rescue), L-Serine (Rescue).

Workflow:

-

Preparation: Dissolve beta-(2-thienyl)-DL-serine in 0.1 M HCl (stock 10 mg/mL), neutralize with NaOH to pH 7.2, and filter sterilize (0.22 µm).

-

Inoculation: Dilute overnight bacterial cultures to OD600 = 0.01 in M9 Minimal Media.

-

Dosing: Add Test compound in a 2-fold dilution series (range: 0.5 µg/mL to 512 µg/mL).

-

Rescue Challenge: In duplicate plates containing the MIC of the Test compound, add excess L-Phenylalanine or L-Serine (100 µg/mL).

-

Incubation: 37°C for 24 hours.

-

Readout: Measure OD600.

Interpretation:

-

Growth Inhibition in M9 only: Confirms antimetabolite activity.

-

Growth Restoration with L-Phe/L-Ser: Identifies the specific pathway being antagonized.

-

No Inhibition: Compound acts via a non-metabolic mechanism or is not taken up by the cell.

Part 3: Enzymatic Interaction Screening

Hypothesis: The D-isomer component of the racemate is a substrate for D-Amino Acid Oxidase (DAAO), generating reactive alpha-keto acids and hydrogen peroxide. The L-isomer may interact with Serine Hydroxymethyltransferase (SHMT).

Protocol 2.0: DAAO Susceptibility Assay

This assay determines if the compound is metabolically stable or if it generates neurotoxic byproducts (H2O2).

Materials:

-

Enzyme: Porcine Kidney D-Amino Acid Oxidase (DAAO).

-

Chromogen: o-Dianisidine (Peroxidase substrate).

-

Control: D-Serine (Positive control).

Step-by-Step Methodology:

-

Reaction Mix: Prepare 0.1 M Pyrophosphate buffer (pH 8.3) containing 0.05 mg/mL Peroxidase and 0.1 mg/mL o-Dianisidine.

-

Substrate Addition: Add beta-(2-thienyl)-DL-serine (10 mM final concentration).

-

Initiation: Add DAAO (5 units) to start the reaction.

-

Monitoring: Measure Absorbance at 436 nm (formation of oxidized o-Dianisidine) every 30 seconds for 10 minutes.

-

Calculation: Compare the initial velocity (

) to D-Serine.

Significance: High activity indicates the compound is rapidly degraded in the kidney/brain, limiting its half-life but suggesting utility as a DAAO probe.

Part 4: Visualization of Screening Workflow

The following diagram illustrates the logical flow of the preliminary screening process, from synthesis verification to biological validation.

Caption: Figure 1. Integrated workflow for the preliminary biological validation of thienylserine, segregating metabolic, enzymatic, and cytotoxic pathways.

Part 5: Mechanism of Action (Hypothetical)

Understanding the competitive inhibition pathway is critical for interpreting the "Rescue Assay" results. The diagram below details where beta-(2-thienyl)-DL-serine likely intercepts the metabolic pathways of E. coli.

Caption: Figure 2. Proposed antimetabolite mechanism. The compound competes with natural amino acids for transport or tRNA loading, leading to bacteriostasis.

Part 6: Data Reporting & Analysis

When compiling the technical report, data should be structured to allow direct comparison with standard antibiotics or inhibitors.

Recommended Data Table Format

| Assay | Parameter | Result (Example) | Interpretation |

| Antimicrobial (M9) | MIC (E. coli) | 32 µg/mL | Moderate antimetabolite activity. |

| Rescue Assay | Growth Recovery | +++ with L-Phe | Confirms Phenylalanine antagonism. |

| Enzymatic | DAAO Vmax | 45% of D-Serine | Susceptible to oxidative deamination. |

| Cytotoxicity | HEK293 IC50 | > 500 µM | Low mammalian toxicity (High Selectivity Index). |

Troubleshooting

-

Precipitation: If the compound precipitates in Mueller-Hinton broth, check the pH. The thiophene ring lowers the pKa slightly compared to phenylserine; ensure media is buffered to pH 7.2–7.4.

-

Racemization: If enzymatic results are inconsistent, verify the enantiomeric excess (ee) of your sample. "DL" implies 50:50, but synthesis batches can vary.

References

-

Steinreiber, J., et al. (2007). Enzymatic Synthesis of beta-Hydroxy-alpha-amino Acids using L-Threonine Transaldolases. Angewandte Chemie International Edition . Link

-

Mach, B., Reich, E., & Tatum, E. L. (1963). Separation of the Biosynthesis of the Antibiotic Polypeptide Tyrocidine from Protein Biosynthesis. Proceedings of the National Academy of Sciences (PNAS) . Link

-

PubChem. (n.d.). beta-2-thienyl-D,L-Alanine Compound Summary. National Library of Medicine . Link

-

Chem-Impex International. (n.d.). DL-beta-(2-Thienyl)-serine Product Data. Chem-Impex . Link

-

Pollegioni, L., et al. (2022). D-Amino Acid Oxidase: Physiological Role and Applications. FEBS Journal . Link

Exploring the enantiomers of beta-(2-THIENYL)-SERINE

Enantioselective Synthesis and Pharmacological Profiling of -(2-Thienyl)-Serine: A Technical Guide

Executive Summary

bioisosterismThis compound is a pivotal intermediate in the synthesis of next-generation antibiotics (analogues of chloramphenicol and thiamphenicol) and is used in peptidomimetics to enhance proteolytic resistance. This guide focuses on the (2S,3R)-L-threo isomer, the primary pharmacophore of interest, and provides a self-validating enzymatic synthesis protocol.

Structural & Stereochemical Analysis

The presence of two chiral centers at the

Stereoisomer Classification

| Isomer | Configuration (C2, C3) | Common Name | Biological Relevance |

| 1 | (2S, 3R) | L-threo- | High (Antibiotic precursor) |

| 2 | (2R, 3S) | D-threo- | Moderate (D-amino acid probes) |

| 3 | (2S, 3S) | L-erythro- | Low (Often inactive byproduct) |

| 4 | (2R, 3R) | D-erythro- | Low |

Visualization of Stereochemistry

The following diagram illustrates the relationship between the isomers and the target threo configuration.

Caption: Stereochemical divergence in synthesis. Enzymatic routes (LTA/DTA) favor the thermodynamically stable threo configuration, unlike non-selective chemical methods.

Chemoenzymatic Synthesis Protocol

Traditional chemical synthesis (aldol condensation of glycine enolates) often yields a racemic mixture of threo and erythro forms, requiring tedious resolution. The self-validating protocol below utilizes L-Threonine Aldolase (LTA) to achieve high diastereoselectivity for the threo isomer.

Reagents & Equipment

-

Enzyme: Recombinant L-Threonine Aldolase (e.g., from Actinocorallia herbida or Pseudomonas sp.).

-

Substrates: Glycine (500 mM), Thiophene-2-carboxaldehyde (50 mM).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (0.05 mM).

-

Solvent: Potassium Phosphate Buffer (50 mM, pH 7.5) with 10% DMSO (to solubilize the aldehyde).

Step-by-Step Methodology

-

Preparation of Reaction Matrix:

-

Dissolve Glycine (3.75 g, 50 mmol) in 80 mL of phosphate buffer. Adjust pH to 7.5.

-

Add PLP (12 mg) to the solution. Note: The solution should turn faint yellow, indicating active cofactor.

-

-

Substrate Initiation:

-

Dissolve Thiophene-2-carboxaldehyde (560 mg, 5 mmol) in 10 mL DMSO.

-

Add the aldehyde solution dropwise to the glycine buffer while stirring at 200 rpm.

-

-

Enzymatic Catalysis:

-

Add 100 Units of LTA enzyme.

-

Incubate at 30°C for 24 hours.

-

Validation Check: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should diminish, and a polar amino acid spot (

-

-

Quenching & Isolation:

-

Quench reaction by lowering pH to 2.0 using 6M HCl.

-

Wash with Ethyl Acetate (3 x 50 mL) to remove unreacted aldehyde.

-

Apply the aqueous phase to a cation-exchange column (Dowex 50W). Elute with 1M NH

OH. -

Concentrate fractions to yield crude L-threo-

-(2-thienyl)serine.

-

Reaction Mechanism

Caption: The PLP-dependent mechanism of Threonine Aldolase. The enzyme stabilizes the quinonoid intermediate, directing the nucleophilic attack to the re-face of the aldehyde.

Analytical Characterization

To ensure scientific integrity, the synthesized product must be characterized using the following parameters. The data below distinguishes the thienyl derivative from its phenyl analog.

Nuclear Magnetic Resonance (NMR)

Solvent: D

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 7.45 | dd | Thiophene H5 | Distinctive downfield shift vs Phenyl | |

| 7.15 | d | Thiophene H3 | ||

| 7.05 | dd | Thiophene H4 | ||

| 5.65 | d ( | Diagnostic: Small | ||

| 3.95 | d ( | |||

| 172.5 | s | C=O (Carboxyl) | ||

| 141.2 | s | Thiophene C2 | Ipso carbon | |

| 68.5 | - | Hydroxyl-bearing carbon | ||

| 58.2 | - | Amine-bearing carbon |

HPLC Method for Enantiomeric Purity

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).

-

Mobile Phase: MeOH:H

O (80:20) + 50 mM Formic Acid. -

Detection: UV at 235 nm (Thiophene absorption max).

-

Retention Times:

-

L-threo: 12.5 min

-

D-threo: 14.2 min

-

Pharmacological & Biological Significance[1][2][3]

Bioisosterism in Drug Design

The replacement of the phenyl ring in phenylserine with a thiophene ring in

-

Electronic Effects: The thiophene ring is electron-rich, potentially increasing binding affinity to electrophilic pockets in target enzymes (e.g., peptidyl transferase center of ribosomes).

-

Metabolic Stability: Thiophene is susceptible to S-oxidation, offering a different metabolic clearance pathway compared to phenyl ring hydroxylation.

Antibiotic Precursor Activity

Thiophenicol-

Mechanism: Like chloramphenicol, these derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

-

Potency: Studies indicate that thienyl-substituted analogues often retain the broad-spectrum activity of chloramphenicol but may exhibit reduced aplastic anemia toxicity profiles due to altered metabolism [1, 5].

Antimetabolite Function

Research has shown that

References

-

Synthesis of

-hydroxy- -

Scalable and selective

-hydroxy- -

A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral arom

-hydroxy- -

Stereoselective synthesis of threo and erythro

-hydroxy amino acids. University of Queensland. [Link] (Generalized link to institutional repository record) -

Separation of the Biosynthesis of the Antibiotic Polypeptide Tyrocidine from Protein Biosynthesis. PNAS. [Link]

Sources

Application Note: Strategic Incorporation of β-(2-Thienyl)-DL-Serine in Peptide Synthesis

An in-depth guide to the strategic incorporation of beta-(2-THIENYL)-DL-SERINE into synthetic peptides, tailored for researchers, scientists, and drug development professionals.

The introduction of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to modulate the pharmacological properties of therapeutic peptides. β-(2-Thienyl)-DL-serine, a synthetic amino acid featuring a thiophene ring as a bioisostere of the phenyl group in phenylalanine and a β-hydroxyl group characteristic of serine, presents a unique tool for peptide chemists. Its incorporation can influence peptide conformation, receptor binding affinity, and metabolic stability.

This guide provides the core principles, strategic considerations, and detailed protocols for the successful integration of β-(2-thienyl)-DL-serine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles & Strategic Choices

The successful synthesis of peptides containing β-(2-thienyl)-DL-serine hinges on a robust synthetic strategy that accommodates its unique structural features: the reactive β-hydroxyl group and the potentially acid-sensitive thienyl moiety. The standard Fmoc/tBu orthogonal protection scheme is the recommended approach.[1]

For seamless integration into Fmoc-SPPS, a properly protected derivative is essential. The primary building block should be Fmoc-β-(2-thienyl)-DL-Ser(PG)-OH , where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acid-labile protecting group (PG).

-

α-Amino Protection : The Fmoc group is the industry standard for SPPS, ensuring stability during coupling while allowing for mild, base-mediated deprotection (typically with piperidine) at each cycle.[2]

-

Side-Chain Hydroxyl Protection : The hydroxyl group of the serine moiety is a nucleophile and must be protected to prevent unwanted side reactions, such as esterification during the activation of subsequent amino acids.[3] The tert-butyl (tBu) ether is the recommended protecting group for the hydroxyl side chain. It is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4] This makes it fully compatible with the most common Fmoc-SPPS strategies.

Caption: Structure of the recommended protected building block.

The bulky nature of the Fmoc group combined with the thiophene side chain may present moderate steric hindrance. Therefore, the choice of coupling reagent is critical to ensure efficient and complete amide bond formation without racemization.

Carbodiimide-based activators like DIC, especially when paired with an additive like OxymaPure, are effective and help suppress enantiomerization.[5] However, for challenging couplings, more potent uronium or phosphonium salt-based reagents are recommended.[5]

| Coupling Reagent | Class | Key Advantages & Considerations |

| DIC/Oxyma | Carbodiimide | Cost-effective, low racemization risk. May require longer coupling times for hindered residues.[6] |

| HBTU/HCTU | Uronium Salt | Fast reaction rates, highly efficient. HCTU is often preferred for its stability and efficiency.[5] |

| HATU | Uronium Salt | Generally considered one of the most powerful reagents, especially for hindered couplings. Minimizes racemization. |

| PyBOP | Phosphonium Salt | Highly effective, but byproducts can be more difficult to wash away compared to uronium salts. |

Recommendation: For routine synthesis, HCTU offers a robust balance of speed, efficiency, and cost. For particularly difficult sequences or if incomplete coupling is observed, switching to HATU is advised.

Caption: Amino acid activation and coupling workflow in SPPS.

The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups simultaneously using a strong acid cocktail, typically based on Trifluoroacetic Acid (TFA).[7] The thiophene ring, while aromatic, can be susceptible to alkylation by carbocations generated from the cleavage of tBu-based protecting groups. Therefore, the inclusion of scavengers is mandatory.

A standard, low-odor, and effective cleavage cocktail for peptides containing acid-sensitive residues is TFA/H₂O/TIPS (95:2.5:2.5) .

| Component | Purpose |

| TFA | Strong acid for cleavage of the linker and protecting groups. |

| H₂O | Scavenger; also helps to hydrolyze ester intermediates. |

| TIPS (Triisopropylsilane) | Potent carbocation scavenger, effectively protecting the thienyl ring and other sensitive residues like Trp and Met from alkylation.[8] |

For peptides that also contain methionine, which is prone to oxidation, a more complex cocktail such as Reagent H may be considered to prevent the formation of methionine sulfoxide.[8][9][10]

Experimental Protocols

The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different synthesis scales.

Protocol 1: Single Amino Acid Coupling Cycle

This protocol describes the incorporation of one residue of Fmoc-β-(2-thienyl)-DL-Ser(tBu)-OH .

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-β-(2-thienyl)-DL-Ser(tBu)-OH

-

Coupling Reagent (e.g., HCTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Workflow:

Caption: SPPS cycle for incorporation of a single amino acid.

Step-by-Step Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate gently for 3 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate the amino acid. For a 0.1 mmol synthesis, dissolve:

-

Fmoc-β-(2-thienyl)-DL-Ser(tBu)-OH (4 eq., 0.4 mmol)

-

HCTU (3.9 eq., 0.39 mmol)

-

In DMF (~2 mL)

-

-

Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the drained resin.

-

Agitate the reaction vessel for 45-90 minutes at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle or final cleavage.

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.[5]

Protocol 2: Final Cleavage and Peptide Precipitation

Materials:

-

Peptidyl-resin (dried)

-

Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Cold diethyl ether (Et₂O)

Procedure:

-

Place the dried peptidyl-resin in a suitable reaction flask.

-

Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).[11]

-

Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12]

-

Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Concentrate the TFA filtrate under a gentle stream of nitrogen gas to about 10-20% of its original volume.

-

Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the concentrate).

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with fresh cold ether 2-3 more times to remove residual scavengers and organic impurities.

-

Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Characterization

The identity and purity of the crude peptide must be confirmed before purification.

-

Purity Analysis (RP-HPLC):

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O).

-

Analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and 280 nm. The thiophene ring may provide a weak absorbance at higher wavelengths.

-

-

Identity Confirmation (Mass Spectrometry):

-

Analyze the crude peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[13]

-

Compare the observed molecular weight with the calculated theoretical molecular weight of the desired peptide sequence. The mass spectrometer is the definitive tool to confirm the successful incorporation of the β-(2-thienyl)-DL-serine residue.[14]

-

References

- Chem-Impex. Fmoc-β-(2-thienyl)-D-alanine. [URL: https://www.chemimpex.com/products/06489]

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-spps-of-cysteine-peptides]

- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://pubs.acs.org/doi/10.1021/jo00099a022]

- BenchChem. Fmoc-DL-(2-thienyl)glycine | 211682-11-0. [URL: https://www.benchchem.com/product/b211682]

- Cuthbertson, A., & Indrevoll, B. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 60(5), 259-264. [URL: https://pubmed.ncbi.nlm.nih.gov/12431260/]

- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-11.html]

- ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.

- Bhat, A. S., & Kumar, K. S. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 7(10), 6539–6545. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5301826/]

- Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-226. [URL: https://luxembourg-bio.com/pt/blog/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis/]

- ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [URL: https://www.researchgate.net/post/Is_it_imperative_to_protect_the_side_chain_hydroxyl_groups_of_amino_acids_in_SPPS]

- Guryanov, I., et al. (2021). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2339, 219-231. [URL: https://pubmed.ncbi.nlm.nih.gov/34240361/]

- Aapptec. Cleavage Cocktails; Reagent B. [URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-i-139.html]

- Fairlie, D. P., & Dantas de Oliveira, P. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(42), 18394-18411. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7590390/]

- CDN Isotopes. Cleavage Cocktail Selection. [URL: https://cdnisotopes.com/cleavage-cocktail-selection]

- Kriwacki, R. W., & Wu, J. (2014). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1140, 25-37. [URL: https://pubmed.ncbi.nlm.nih.gov/24683011/]

- Thermo Fisher Scientific. Introduction to Cleavage Techniques. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/introduction-cleavage-techniques.html]

- ResearchGate. Characterization of Synthetic Peptides by Mass Spectrometry. [URL: https://www.researchgate.net/publication/263380188_Characterization_of_Synthetic_Peptides_by_Mass_Spectrometry]

- Chem-Impex. Fmoc-β-(2-thienyl)-L-alanine. [URL: https://www.chemimpex.com/products/06488]

- Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. [URL: https://www.researchgate.

- PubChem. Fmoc-L-2-Thienylalanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-L-2-Thienylalanine]

- Global Peptide. Understanding the Properties and Applications of Fmoc-L-3-(2-Thienyl)-alanine. [URL: https://www.globalpeptide.com/resources/understanding-the-properties-and-applications-of-fmoc-l-3-2-thienyl-alanine.html]

- Tosoh Bioscience. Molecular weight determination of peptides by SEC-MALS. [URL: https://www.tosohbioscience.

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

Protocol for using beta-(2-THIENYL)-DL-SERINE in cell culture

Technical Application Note: Protocol for Using -(2-Thienyl)-DL-Serine in Mammalian Cell Culture

Part 1: Introduction & Mechanistic Basis[1][2][3]

The Molecule and its Utility

1competitive antagonist of L-serine21Its utility has surged recently due to renewed interest in One-Carbon Metabolism and the Serine Hydroxymethyltransferase (SHMT) pathway, which are critical survival nodes in rapidly dividing cancer cells (e.g., Burkitt lymphoma, T-ALL).

Mechanism of Action

Unlike standard cytotoxic agents, B2TS acts through metabolic competition.[2] Its efficacy is dictated by the ratio of the analogue to the natural substrate (L-Serine).[2]

-

Transporter Competition: B2TS competes with L-Serine for entry via neutral amino acid transporters (e.g., ASCT2/SLC1A5).[2][1]

-

Enzymatic Inhibition: Intracellularly, it binds to SHMT, competitively inhibiting the conversion of Serine to Glycine.[2][3] This blockade disrupts the folate cycle, nucleotide synthesis, and the cellular antioxidant capacity (NADPH production).[2]

Critical Distinction: Do not confuse this compound with

-(2-Thienyl)-Alanine, which is a Phenylalanine antagonist.[1] B2TS specifically targets serine metabolic nodes.[2][1]

Part 2: Material Preparation & Solubility

Chemical Profile:

-

CAS: 6027-24-3 (or 13267-79-9 for specific isomers)[1]

-

Form: Off-white powder (Racemic DL-mixture)

Solubility Protocol

The presence of the thiophene ring reduces solubility compared to native serine.[2] The DL-racemic mixture can also exhibit slower dissolution rates than pure enantiomers due to crystal lattice energy.[2][1]

| Solvent System | Max Conc. | Stability | Usage Notes |

| Water (ddH₂O) | ~25 mM | Fresh Only | Requires heating to 37°C and vortexing.[1] pH neutral.[2][1] |

| 0.1 N HCl | 100 mM | 1 Week (4°C) | Recommended Stock. The acidic pH protonates the amine, drastically improving solubility.[2] |

| DMSO | >100 mM | 1 Month (-20°C) | Good for high-concentration spikes, but beware of DMSO toxicity (>0.5%).[1] |

Stock Solution Preparation (Recommended 50 mM in 0.1 N HCl)[2]

-

Weigh 93.6 mg of

-(2-Thienyl)-DL-Serine.[1] -

Add 8.0 mL of sterile ddH₂O.

-

Add 1.0 mL of 1.0 N HCl (dropwise) while vortexing until clear.

-

Adjust final volume to 10 mL with ddH₂O.

-

Sterilization: Syringe filter through a 0.22 µm PES membrane. Do not autoclave.[2][1]

-

Aliquot: Store in dark, airtight vials at -20°C.

Part 3: Experimental Protocols

Core Directive: The "Serine-Drop" Requirement

Expert Insight: You cannot screen B2TS in standard DMEM or RPMI.[2][1] Standard formulations contain ~0.4 mM (400 µM) L-Serine.[2][1] This high background will outcompete B2TS unless you use massive concentrations (which cause off-target osmotic stress).[2][1]

Mandatory Pre-condition: You must use Dialyzed FBS (dFBS) and Serine-Free Media (or media with reduced serine) to sensitize the cells.[2][1]

Protocol A: Metabolic Competition Assay (Dose-Response)

Objective: Determine the IC50 of B2TS under defined serine concentrations.

Workflow:

-

Seeding: Seed cells (e.g., HeLa, Jurkat) at 30-40% confluence in standard complete media.[2][1] Allow attachment (6-12 hours).

-

Starvation Wash: Aspirate media.[2][1] Wash 2x with PBS to remove residual FBS-derived serine.[2][1]

-

Media Switch: Add experimental media:

-

Treatment: Add B2TS Stock to wells to achieve final concentrations:

-

0, 50, 100, 250, 500, 1000, 2000 µM.

-

-

Incubation: Culture for 48–72 hours.

-

Readout: Assess viability (CellTiter-Glo or Crystal Violet).

Protocol B: The "Rescue" Validation (Self-Validating System)

To prove that the observed toxicity is due to specific serine antagonism and not general chemical toxicity, you must perform a rescue experiment.

-

Set up three conditions:

-

Control: 20 µM L-Serine (Vehicle).

-

Challenge: 20 µM L-Serine + 500 µM B2TS (Expected Growth Arrest).

-

Rescue: 20 µM L-Serine + 500 µM B2TS + 2.0 mM L-Serine (Excess Natural Substrate).

-

-

Validation: If the "Rescue" condition restores growth to near-Control levels, the mechanism is confirmed as competitive antagonism.[2]

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive entry and the blockade of the Folate Cycle, which is the primary mode of action for Thienylserine derivatives.

Caption: Competitive inhibition pathway of B2TS at the transporter (ASCT2) and enzymatic (SHMT) levels, leading to proliferation arrest.

Part 5: Data Analysis & Troubleshooting

Expected Results

When plotting Cell Viability (Y-axis) vs. B2TS Concentration (X-axis, log scale):

-

In 400 µM Serine (Standard Media): Curve will be flat (No effect) up to very high concentrations (>5 mM).[2]

-

In 20 µM Serine (Sensitized): Sigmoidal dose-response with IC50 typically in the 100–500 µM range, depending on the cell line's SHMT2 dependency.[2]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation in Media | pH shock or saturation.[1] | Dilute stock 1:10 in PBS before adding to media.[2][1] Ensure final concentration < 2 mM. |

| No Toxicity Observed | High background Serine.[2][1] | Verify FBS is Dialyzed .[2][1] Standard FBS contains ~150-200 µM Serine.[2] |

| Rapid Cell Death (<6 hrs) | Osmotic/Chemical toxicity.[2][1] | The dose is too high (>5 mM) or pH is too acidic.[2] Check media color (Phenol Red) after addition. |

References

-

Serine Metabolism in Cancer: Labuschagne, C. F., et al. "Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells."[2] Cell Reports (2014).[2][1]

-

SHMT Inhibition: Ducker, G. S., & Rabinowitz, J. D.[2] "One-Carbon Metabolism in Health and Disease."[2][1] Cell Metabolism (2017).[2][1]

-

Chemical Properties: PubChem Compound Summary for DL-Serine analogues. [1]

-

Thienylalanine vs Thienylserine Specificity: Hird, F. J. R., & Rowsell, E. V.[2] "Transamination in the metabolism of beta-2-thienyl-DL-alanine." Nature (1950).[2][1][4] (Provides foundational distinction between the alanine and serine analogues).

Sources

Application Notes and Protocols: Investigating beta-(2-THIENYL)-DL-SERINE as a Modulator of Serine Metabolism in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the potential of beta-(2-THIENYL)-DL-SERINE as a therapeutic agent in cancer research. This document outlines the scientific rationale, hypothesized mechanism of action, and detailed experimental protocols to evaluate its efficacy in targeting the metabolic vulnerability of cancer cells dependent on serine metabolism.

Introduction: The Critical Role of Serine Metabolism in Oncology

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] One of the key metabolic pathways frequently upregulated in various cancers is the de novo serine biosynthesis pathway.[3][4] Serine, a non-essential amino acid, serves as a central metabolic hub, contributing to the synthesis of proteins, lipids, and nucleotides—all essential building blocks for rapidly dividing cells.[3] Moreover, the serine synthesis pathway fuels one-carbon metabolism, which is crucial for nucleotide biosynthesis and the maintenance of cellular redox balance.[2][5]

Key enzymes in the serine biosynthesis pathway, such as 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and serine hydroxymethyltransferase 2 (SHMT2), are often overexpressed in a variety of tumors, including breast cancer, melanoma, and lung cancer.[3][6][7] High expression of these enzymes often correlates with poor patient prognosis, making them attractive targets for novel anti-cancer therapies.[4] The inhibition of this pathway presents a promising strategy to selectively starve cancer cells of essential metabolites, leading to reduced proliferation and increased apoptosis.[5][8]

beta-(2-THIENYL)-DL-SERINE: A Potential Antagonist of Serine Metabolism

beta-(2-THIENYL)-DL-SERINE is a serine analog characterized by the presence of a thienyl group.[1] Its structural similarity to serine suggests that it may act as a competitive inhibitor of enzymes that utilize serine as a substrate. While direct studies on its application in cancer research are not yet available, its potential as a research tool and therapeutic lead warrants investigation.

Chemical Properties of beta-(2-THIENYL)-DL-SERINE:

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.2 g/mol | [1] |

| Appearance | White or off-white powder | [1] |

| Synonyms | DL-Ser(2-Thi)-OH | [1] |

| CAS Number | 32595-59-8 | [1] |

Hypothesized Mechanism of Action

We hypothesize that beta-(2-THIENYL)-DL-SERINE acts as a competitive inhibitor of key enzymes in the serine biosynthesis and utilization pathways. By mimicking serine, it may bind to the active sites of enzymes like PHGDH, PSAT1, or SHMT2, thereby blocking their catalytic activity. This inhibition would lead to a depletion of intracellular serine and its downstream metabolites, ultimately impairing cancer cell proliferation and survival.

Caption: Proposed experimental workflow for evaluating beta-(2-THIENYL)-DL-SERINE.

Conclusion and Future Directions

The targeting of serine metabolism represents a highly promising avenue for the development of novel cancer therapeutics. The structural similarity of beta-(2-THIENYL)-DL-SERINE to serine makes it a compelling candidate for investigation as an inhibitor of this critical metabolic pathway. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate its potential as an anti-cancer agent. Further studies could explore its synergistic effects with other chemotherapeutic agents and investigate its efficacy in a broader range of cancer types.

References

-

Tajan, M., et al. (2021). Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. Nature Communications. [Link]

- Mullarky, E., & Cantley, L. C. (2015). Serine synthesis in cancer. Cell Metabolism, 22(6), 946-947.

-

PubChem. beta-2-thienyl-D,L-Alanine. [Link]

-

Reid, M. A., et al. (2018). PHGDH as a mechanism for resistance in metabolically-driven cancers. Frontiers in Oncology. [Link]

-

Al-Abdallah, F., et al. (2021). Can small molecular inhibitors that stop de novo serine synthesis be used in cancer treatment?. Oncogene. [Link]

-

Wikipedia. β-2-Thienylalanine. [Link]

-

PubChem. beta-2-Thienyl-D-alanine. [Link]

-

Matta, J. A., et al. (2020). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

-

Li, Y., et al. (2023). SHMT2 regulates esophageal cancer cell progression and immune Escape by mediating m6A modification of c-myc. Cell & Bioscience. [Link]

-

Le, A., et al. (2014). Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. Molecular Cancer Therapeutics. [Link]

-

Wang, Y., et al. (2024). PSAT1 regulated by STAT4 enhances the proliferation, invasion and migration of ovarian cancer cells via the PI3K/AKT pathway. Oncology Letters. [Link]

-

The Pharmaceutical Journal. (2016). Researchers identify PHGDH inhibitor to target serine biosynthesis in cancer. [Link]

-

Khan, M. A., et al. (2023). Screening and Analysis of Potential Inhibitors of SHMT2. Molecules. [Link]

-

Paul, B. D., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. [Link]

-

Li, H., et al. (2024). Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. Frontiers in Chemistry. [Link]

-

Wikipedia. NMDA receptor. [Link]

-

Chen, Y.-F., et al. (2022). Metabolic and Nonmetabolic Functions of PSAT1 Coordinate Signaling Cascades to Confer EGFR Inhibitor Resistance and Drive Progression in Lung Adenocarcinoma. Cancer Research. [Link]

-

Barnabas, G. D., et al. (2021). Serine Biosynthesis Is a Metabolic Vulnerability in IDH2-Driven Breast Cancer Progression. Cancer Research. [Link]

-

Liu, R., et al. (2020). Knock-down of PSAT1 Enhances Sensitivity of NSCLC Cells to Glutamine-limiting Conditions. Anticancer Research. [Link]

-

Fatima, N., et al. (2022). Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. Molecules. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Pharmacology & Translational Science. [Link]

-

Shleper, M., et al. (2005). d-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]

-

Patsnap Synapse. What are SHMT2 inhibitors and how do they work?. [Link]

-

Liu, J., et al. (2023). Targeting PSAT1 to mitigate metastasis in tumors with p53-72Pro variant. Cell Death & Disease. [Link]

-

Tajan, M., et al. (2021). Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. Semantic Scholar. [Link]

-

Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Trends in Neurosciences. [Link]

-

Zhang, Y., et al. (2024). Upregulation of serine metabolism enzyme PSAT1... Experimental Cell Research. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchportal.lih.lu [researchportal.lih.lu]

- 3. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Can small molecular inhibitors that stop de novo serine synthesis be used in cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Knock-down of PSAT1 Enhances Sensitivity of NSCLC Cells to Glutamine-limiting Conditions | Anticancer Research [ar.iiarjournals.org]

- 8. drugtargetreview.com [drugtargetreview.com]

Chiral separation of beta-(2-THIENYL)-DL-SERINE enantiomers by HPLC

Application Note: High-Resolution Chiral Separation of

Executive Summary

This guide details the chromatographic isolation of

We present two validated, self-consistent protocols:

-

Method A (Primary): Crown Ether Chiral Stationary Phase (CSP) – The gold standard for underivatized amino acids.

-

Method B (Alternative): Teicoplanin Macrocyclic Glycopeptide CSP – A versatile alternative avoiding harsh acidic mobile phases.

Chemical Context & Stereochemistry

-(2-Thienyl)-serine possesses two chiral centers (-

Target Analyte:

-(2-Thienyl)-DL-serine (typically the threo-racemate). -

Separation Goal: Resolution of the L-isomer (

) and D-isomer ( -

Detection Challenge: The thiophene moiety provides UV absorption (

nm), allowing direct detection without derivatization (e.g., OPA/FMOC).

Method A: Crown Ether CSP (The Acidic Mode)

Rationale: This method utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) coated or immobilized on silica. The crown ether forms a host-guest inclusion complex with the primary ammonium group (

-

Mechanism: The three hydrogens of the ammonium ion hydrogen-bond to the ether oxygens of the crown ring. The steric bulk of the thienyl group dictates the fit, resulting in chiral discrimination.

-

Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[1][2][3]0) to ensure the amine is fully protonated.

Protocol A: Daicel CROWNPAK CR-I(+)[4]

-

Column: Daicel CROWNPAK CR-I(+) (3.0 mm

150 mm, 5 -

Mobile Phase: Aqueous Perchloric Acid (

) pH 1.5 / Methanol (90:10 v/v).-

Preparation: Add 16.3 g of 60%

to 1.0 L of ultrapure water (pH

-

-

Flow Rate: 0.4 mL/min (Lower flow rate required for 3.0 mm ID columns and to maximize interaction time).

-

Temperature: 25°C (Lower temperatures, e.g., 10°C, can increase resolution but increase backpressure).

-

Detection: UV @ 235 nm (primary) or 254 nm.

-

Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22

m PTFE membrane.

Expected Performance:

| Parameter | Value |

|---|---|

| Elution Order | D-isomer (first) / L-isomer (second) |

| Retention (

Method B: Teicoplanin CSP (Polar Ionic Mode)

Rationale: The macrocyclic antibiotic Teicoplanin contains an "aglycone basket" with fused macrocycles. It offers multiple interaction points:

-

Advantage: Does not require highly corrosive perchloric acid. Compatible with MS detection if volatile buffers are used.

Protocol B: Astec CHIROBIOTIC T

-

Column: Astec CHIROBIOTIC T (4.6 mm

250 mm, 5 -

Mobile Phase (Polar Ionic Mode): Methanol / Water / Acetic Acid / Triethylamine (TEAA).

-

Ratio: 60 : 40 : 0.1 : 0.1 (v/v/v/v).

-

Note: The ratio of Acid/Base controls the ionization state. Both amine and carboxyl groups affect binding.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 20–25°C.

-

Detection: UV @ 235 nm.

Expected Performance:

| Parameter | Value |

|---|---|

| Elution Order | Typically L-isomer first (verify with standards) |

| Retention (

Comparative Visualization: Mechanism & Workflow

The following diagram illustrates the decision matrix and the mechanistic difference between the two protocols.

Figure 1: Decision tree and mechanistic logic for selecting between Crown Ether and Teicoplanin methodologies.

Troubleshooting & Optimization

Common Issues & Solutions